1-(4-fluorophenyl)-N'-hydroxycyclopropane-1-carboximidamide
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Overview
Description
1-(4-fluorophenyl)-N’-hydroxycyclopropane-1-carboximidamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclopropane ring, a fluorophenyl group, and a hydroxycarboximidamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-N’-hydroxycyclopropane-1-carboximidamide typically involves the reaction of 4-fluorobenzylamine with cyclopropanecarboxylic acid derivatives under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity 1-(4-fluorophenyl)-N’-hydroxycyclopropane-1-carboximidamide.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-N’-hydroxycyclopropane-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The imidamide moiety can be reduced to form amines.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
1-(4-fluorophenyl)-N’-hydroxycyclopropane-1-carboximidamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-N’-hydroxycyclopropane-1-carboximidamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Fluoroamphetamine: A psychoactive research chemical with stimulant and entactogenic effects.
Fluorophenyl derivatives: Compounds with similar fluorophenyl groups but different functional moieties.
Uniqueness
1-(4-fluorophenyl)-N’-hydroxycyclopropane-1-carboximidamide is unique due to its combination of a cyclopropane ring, fluorophenyl group, and hydroxycarboximidamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Properties
CAS No. |
1021436-45-2 |
---|---|
Molecular Formula |
C10H11FN2O |
Molecular Weight |
194.2 |
Purity |
95 |
Origin of Product |
United States |
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